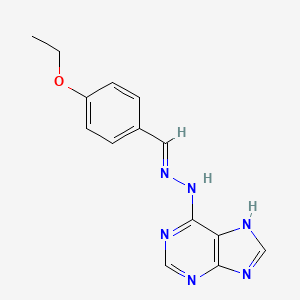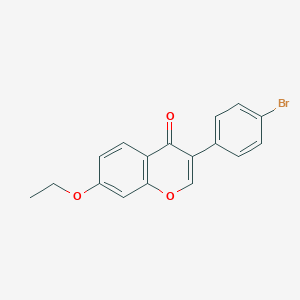![molecular formula C8H6BrNOS B2708161 6-Bromo-2-methoxybenzo[d]thiazole CAS No. 1805217-96-2](/img/structure/B2708161.png)
6-Bromo-2-methoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methoxybenzo[d]thiazole is an organic compound used as a synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 6-Bromo-2-methoxybenzo[d]thiazole involves a reaction between 6-Methoxybenzo[d]thiazol-2-amine and t-Butylnitrite in the presence of CuBr . The reaction is monitored by HPLC .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methoxybenzo[d]thiazole is represented by the linear formula C8H6BrNS . The InChI code for this compound is 1S/C8H6BrNS/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
6-Bromo-2-methoxybenzo[d]thiazole is a solid at room temperature . It has a molecular weight of 228.11 . The compound is stored in a dry, sealed environment at room temperature .Scientific Research Applications
Analytical and Health Assessment Methods
6-Bromo-2-methoxybenzo[d]thiazole is a compound that has not been directly studied in the provided papers. However, related research on thiazole derivatives and brominated compounds can offer insights into potential applications and methodologies that could be relevant.
Antioxidant Activity Assessment : Thiazole derivatives, including compounds structurally related to 6-Bromo-2-methoxybenzo[d]thiazole, have been extensively used in determining antioxidant activity. Various analytical methods such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are employed to evaluate the antioxidant potential of compounds. These methods rely on spectrophotometry to assess the kinetics of reactions involving antioxidants, suggesting that similar approaches could be applied to study 6-Bromo-2-methoxybenzo[d]thiazole's antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Health Effects of Brominated Compounds : Research on polybrominated dibenzo-p-dioxins and dibenzofurans, compounds related to brominated thiazoles, shows that these substances can induce various biological effects similar to those of their chlorinated analogs. This suggests potential toxicological concerns for brominated thiazoles, which may require similar health impact assessments (J. Mennear & C. C. Lee, 1994).
Synthesis and Biological Importance : Thiazole derivatives are highlighted for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Novel synthetic methodologies and the importance of thiazole-based compounds, including those with bromo- and methoxy- substitutions like 6-Bromo-2-methoxybenzo[d]thiazole, have been explored for therapeutic applications (M. Rosales-Hernández et al., 2022).
Toxicology and Environmental Impact : Studies on non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants provide a framework for understanding the environmental persistence and toxicology of brominated compounds, including potential risks associated with 6-Bromo-2-methoxybenzo[d]thiazole. The review emphasizes the need for comprehensive toxicological evaluations of these compounds to assess human health risks (Y. Hsu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQRJRIBQOMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxybenzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)
